molecular formula C3H5O6P-2 B1197240 Glyceraldehyde 3-phosphate CAS No. 10030-19-0

Glyceraldehyde 3-phosphate

Cat. No.: B1197240
CAS No.: 10030-19-0
M. Wt: 168.04 g/mol
InChI Key: LXJXRIRHZLFYRP-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Glyceraldehyde 3-phosphate (G3P), also known as 3-phosphoglyceraldehyde, is a critical 3-carbon metabolite that serves as a fundamental intermediate in several central biochemical pathways across all organisms . Its primary research value lies in its essential roles in energy production and carbon metabolism. In the glycolytic pathway, G3P is produced from the cleavage of fructose-1,6-bisphosphate and the isomerization of dihydroxyacetone phosphate (DHAP) . It is subsequently oxidized and phosphorylated by the enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH) to form 1,3-bisphosphoglycerate (1,3-BPG), a key high-energy intermediate . This conversion is a crucial regulatory point, as it is the first reaction in glycolysis to produce NADH, linking carbohydrate metabolism directly to cellular energy status . In photosynthetic organisms, G3P is the principal end-product of the Calvin cycle, the light-independent reactions of photosynthesis . It serves as the central precursor for the synthesis of monosaccharides (like glucose), which can be transported to other cells or stored as insoluble polysaccharides such as starch . Beyond its canonical metabolic functions, G3P is a participant in the pentose phosphate pathway and is a biosynthetic precursor in the synthesis of essential biomolecules, including the amino acid tryptophan and vitamin B1 (thiamine) . Recent research has also revealed that its dehydrogenase, GAPDH, is a multifaceted protein with "moonlighting" functions in processes such as transcription activation, apoptosis initiation, and DNA repair, making the G3P-GAPDH axis a subject of interest in neurodegenerative disease and cancer research . This product is intended for research applications only and is not for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

(2-hydroxy-3-oxopropyl) phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7O6P/c4-1-3(5)2-9-10(6,7)8/h1,3,5H,2H2,(H2,6,7,8)/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXJXRIRHZLFYRP-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C=O)O)OP(=O)([O-])[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5O6P-2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80349247
Record name 3-phosphoglyceraldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80349247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10030-19-0
Record name 3-phosphoglyceraldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80349247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Introduction to Glyceraldehyde 3-Phosphate

This compound is a key intermediate in several metabolic pathways, particularly glycolysis and the Calvin cycle. It plays a crucial role in cellular metabolism, energy production, and biosynthesis of various biomolecules. This article explores the diverse applications of this compound, particularly in scientific research, diagnostics, and therapeutic contexts.

Molecular Diagnostics

This compound dehydrogenase (GAPDH), the enzyme that catalyzes the conversion of this compound to glycerate-1,3-bisphosphate, has been utilized in molecular diagnostics. A notable study developed multiplex PCR systems that incorporate detection of the GAPDH gene for diagnosing leishmaniasis. This method allows for simultaneous detection of Leishmania species and quality evaluation of samples from various mammal reservoirs, indicating a significant advancement in molecular diagnostic techniques for infectious diseases .

Metabolic Engineering

Research has demonstrated that manipulating this compound levels can enhance lipid production in microorganisms. In a study involving the oleaginous fungus Mortierella alpina, strains overexpressing GAPDH showed a significant increase in lipid content due to enhanced metabolic flux from this compound to glycerate-1,3-bisphosphate. This manipulation not only increased lipid accumulation but also improved the NADPH/NADP ratio, which is critical for various biosynthetic processes .

Cancer Research

GAPDH has emerged as a potential therapeutic target in cancer research. Elevated levels of GAPDH have been associated with various carcinomas, suggesting its involvement in tumor progression and metabolism. Studies are exploring the feasibility of targeting GAPDH for therapeutic interventions, which could pave the way for novel cancer treatments .

Biopolymer Production

This compound is also relevant in biopolymer production processes. For instance, its role in microbial fermentation processes has been studied to optimize the production of poly(γ-glutamic acid), a biopolymer with applications in food, pharmaceuticals, and biodegradable materials. The fermentation parameters can be adjusted based on this compound metabolism to enhance yield and efficiency .

Case Study: Multiplex PCR for Leishmaniasis Diagnosis

  • Objective : Develop a rapid diagnostic tool for leishmaniasis using GAPDH gene detection.
  • Method : Multiplex PCR systems were created to detect both Leishmania species and GAPDH from mammalian samples.
  • Results : The systems demonstrated high sensitivity and specificity across various species, indicating their potential use in clinical settings .

Case Study: Lipid Accumulation in Mortierella alpina

  • Objective : Investigate the role of GAPDH in lipid biosynthesis.
  • Method : Strains of Mortierella alpina were genetically modified to overexpress or silence GAPDH.
  • Results : Overexpression led to a 13% increase in lipid content, while silencing reduced biomass significantly, demonstrating the critical role of this compound metabolism in lipid accumulation .

Chemical Reactions Analysis

Chemical Reactions Involving Glyceraldehyde 3-Phosphate

G3P participates in several key biochemical reactions, particularly through its conversion by the enzyme this compound dehydrogenase (GAPDH). Below are the primary reactions involving G3P:

Glycolysis

In glycolysis, G3P undergoes oxidation and phosphorylation to form 1,3-bisphosphoglycerate (1,3-BPG). This reaction is catalyzed by GAPDH and can be summarized as follows:

Glyceraldehyde 3 phosphate+NAD++Pi1 3 bisphosphoglycerate+NADH+H+\text{Glyceraldehyde 3 phosphate}+\text{NAD}^++\text{Pi}\rightarrow \text{1 3 bisphosphoglycerate}+\text{NADH}+\text{H}^+

This reaction is significant because it links the oxidation of G3P to the reduction of NAD^+, generating NADH, which is essential for subsequent energy production processes.

Gluconeogenesis

In gluconeogenesis, G3P can be synthesized from pyruvate through a series of reactions that ultimately regenerate glucose. The pathway can be summarized as follows:

PyruvateOxaloacetatePhosphoenolpyruvateGlyceraldehyde 3 phosphate\text{Pyruvate}\rightarrow \text{Oxaloacetate}\rightarrow \text{Phosphoenolpyruvate}\rightarrow \text{Glyceraldehyde 3 phosphate}

This process is vital for maintaining blood glucose levels during fasting or intense exercise.

Other Metabolic Pathways

G3P also participates in various other metabolic pathways, including:

  • Pentose Phosphate Pathway : G3P can enter this pathway to generate NADPH and ribose-5-phosphate.

  • Lipid Synthesis : It serves as a precursor for glycerolipid synthesis.

Mechanism of Action of GAPDH

The enzymatic reaction catalyzed by GAPDH involves two main steps: oxidation and phosphorylation.

Step 1: Oxidation

  • A cysteine residue in the active site attacks the carbonyl group of G3P, forming a hemithioacetal intermediate.

  • This intermediate is then oxidized to a thioester while reducing NAD^+ to NADH.

Step 2: Phosphorylation

  • A phosphate group attacks the thioester intermediate, resulting in the formation of 1,3-BPG and regenerating the enzyme's active site.

Regulation of this compound Dehydrogenase

GAPDH is subject to various regulatory mechanisms that ensure proper metabolic control:

  • Allosteric Regulation : GAPDH activity can be modulated by metabolites such as ATP and AMP.

  • Post-translational Modifications : Oxidative modifications can lead to changes in GAPDH activity. For instance, oxidative stress can cause irreversible modifications at functional thiol residues (Cys152), affecting its catalytic efficiency and stability .

Research Findings on this compound

Recent studies have highlighted the multifaceted roles of G3P beyond its traditional metabolic functions:

  • Oxidative Stress Response : Research indicates that GAPDH plays a key role in responding to oxidative stress by mediating fluxes through glycolysis or the pentose phosphate pathway .

  • Moonlighting Functions : GAPDH has been implicated in non-metabolic functions such as transcription regulation and apoptosis initiation .

Table: Key Findings on GAPDH Functionality

Study FocusKey Findings
Metabolic Flux AnalysisIncreased PPP/glycolysis ratios under oxidative stress
Proteomics AnalysisIdentified reversible and irreversible oxidations
Non-Metabolic FunctionsRole in transcription and apoptosis

Comparison with Similar Compounds

Dihydroxyacetone Phosphate (DHAP)

Structural Differences :

  • DHAP (C₃H₇O₆P) is a structural isomer of G3P but exists as a ketose (carbonyl group at C2) rather than an aldose (carbonyl group at C1) .
  • Unlike G3P, DHAP lacks a stereocenter.

Functional Differences :

  • DHAP is interconvertible with G3P via triose-phosphate isomerase (TPI), ensuring equilibrium in glycolysis .
  • While G3P proceeds to 1,3-BPG, DHAP is primarily funneled into lipid biosynthesis (e.g., glycerol backbone for triglycerides) .

Table 1: G3P vs. DHAP

Property G3P DHAP
Molecular Formula C₃H₇O₆P C₃H₇O₆P
Functional Group Aldose (C1 aldehyde) Ketose (C2 ketone)
Stereocenters 1 (D/L enantiomers) 0
Metabolic Pathway Glycolysis, gluconeogenesis Lipid synthesis, glycolysis
Key Enzyme Interaction GAPDH Triose-phosphate isomerase

1,3-Bisphosphoglycerate (1,3-BPG)

Structural Differences :

  • 1,3-BPG (C₃H₈O₁₀P₂) contains two phosphate groups (at C1 and C3) compared to G3P’s single phosphate at C3.

Functional Differences :

  • 1,3-BPG is the product of G3P oxidation by GAPDH, storing energy in a high-energy acyl phosphate bond .
  • It donates a phosphate to ADP to form ATP in the subsequent step of glycolysis, unlike G3P, which acts as a substrate for redox reactions .

Table 2: G3P vs. 1,3-BPG

Property G3P 1,3-BPG
Molecular Formula C₃H₇O₆P C₃H₈O₁₀P₂
Phosphate Groups 1 (C3) 2 (C1 and C3)
Energy State Low-energy intermediate High-energy intermediate
Role in Glycolysis Substrate for GAPDH ATP synthesis via substrate-level phosphorylation

Structural Differences :

  • The isostere 4,4-diethoxy-3-hydroxybutyl-1-phosphonic acid replaces G3P’s aldehyde group with a phosphonic acid moiety and incorporates ethoxy groups .

Functional Differences :

  • This compound mimics G3P’s phosphate group but lacks enzymatic reactivity due to altered stereochemistry and stability. It is used to study phosphate-binding interactions without metabolic degradation .

Comparative Biochemical Roles

Enzyme Interactions

  • Inhibition by Analogs : G3P’s binding to GAPDH is inhibited by iodoacetic acid, highlighting its reliance on cysteine-149 for activity—a feature absent in malate or lactate dehydrogenase interactions .

Disease Relevance

  • Cancer Metabolism : Overexpression of GAPDH in lung cancer correlates with elevated G3P flux, driving the Warburg effect (aerobic glycolysis) .
  • Sperm Motility : G3P dehydrogenase is tethered to the fibrous sheath of sperm flagella, enabling localized ATP production—unlike mitochondrial ATP synthesis in other cells .

Regulatory Roles

  • Plant Carotenoid Synthesis: G3P is a precursor for geranylgeranyl pyrophosphate (GGPP) in carotenoid biosynthesis, unlike DHAP or 1,3-BPG .
  • CO₂ Response in Diatoms : GAPDH activity in diatoms remains stable under high CO₂, indicating G3P’s role in carbon fixation resilience .

Q & A

Q. What is the role of glyceraldehyde 3-phosphate (G3P) in glycolysis, and how can its enzymatic activity be measured experimentally?

G3P is a critical intermediate in glycolysis, formed during the cleavage of fructose-1,6-bisphosphate by aldolase and further metabolized by this compound dehydrogenase (GAPDH) to produce ATP and NADH . To measure GAPDH activity, colorimetric assay kits are commonly used. These kits employ NADH-dependent reactions, where GAPDH activity is quantified via absorbance changes at 450 nm. Key methodological considerations include:

  • Sample Preparation : Ensure samples are kept cold to preserve enzyme stability, and avoid freeze-thaw cycles .
  • Assay Optimization : Pre-warm reagents to room temperature to prevent condensation-induced errors. Use appropriate controls (e.g., blanks with assay buffer) to normalize background noise .
  • Data Interpretation : For samples exceeding the standard curve range, dilute using a compatible buffer (e.g., PBS) to avoid saturation .

Q. How does triose phosphate isomerase regulate the equilibrium between G3P and dihydroxyacetone phosphate (DHAP) in glycolysis?

Triose phosphate isomerase rapidly interconverts DHAP and G3P to maintain equilibrium, ensuring a steady supply of G3P for downstream glycolysis. Experimental studies using isotopic labeling (e.g., 13C^{13}\text{C}-glucose) have shown that DHAP conversion to G3P is favored under physiological conditions, with equilibrium constants (KeqK_{eq}) calculated as ~0.05, indicating a 20:1 ratio of G3P to DHAP . For accurate measurement, researchers should:

  • Use coupled enzyme assays (e.g., linking DHAP to glycerol-3-phosphate dehydrogenase) to quantify isomerization rates .
  • Account for temperature and pH variations, as these significantly affect enzyme kinetics .

Q. What are the best practices for normalizing gene expression data when using GAPDH as a reference gene in qPCR studies?

While GAPDH is a widely used housekeeping gene, its expression can vary under metabolic stress (e.g., diabetes or hypoxia). To ensure reliability:

  • Validate GAPDH stability in your experimental system using tools like NormFinder or geNorm .
  • Combine with a second reference gene (e.g., ubiquitin) to improve normalization accuracy, especially in tissues with fluctuating metabolic activity .
  • Avoid over-reliance on single-reference genes in studies involving mitochondrial dysfunction, as GAPDH may translocate to the nucleus under oxidative stress .

Advanced Research Questions

Q. How do contradictory findings about G3P’s role in diabetic complications arise, and how can they be resolved experimentally?

Discrepancies often stem from tissue-specific GAPDH modifications. For example, in diabetic retinopathy, hyperglycemia-induced mitochondrial superoxide inhibits GAPDH via covalent modifications (e.g., ribosylation or nitration), altering its subcellular localization and activity . To address contradictions:

  • Experimental Design : Compare GAPDH activity in cytosolic vs. nuclear fractions using subcellular fractionation protocols .
  • Post-Translational Analysis : Use immunoprecipitation followed by mass spectrometry to identify modifications (e.g., S-nitrosylation) under varying glucose conditions .
  • In Vivo Models : Employ conditional GAPDH knockout models to isolate tissue-specific effects .

Q. What methodologies are used to investigate G3P’s role in metabolic cross-talk between glycolysis, gluconeogenesis, and amino acid biosynthesis?

G3P serves as a precursor for serine synthesis via the phosphoserine pathway and contributes to nucleotide biosynthesis through the pentose phosphate pathway . Key approaches include:

  • Isotope Tracing : Use 13C^{13}\text{C}-labeled glucose to track G3P flux into serine or ribose-5-phosphate .
  • Enzyme Inhibition : Apply selective inhibitors (e.g., CONV-CCL for serine biosynthesis) to quantify pathway contributions .
  • Metabolomics : Pair LC-MS/MS with stable isotope-resolved metabolomics (SIRM) to map G3P-derived metabolites in real time .

Q. How can researchers resolve discrepancies in GAPDH activity measurements caused by assay interference or reagent instability?

Common issues include NADH degradation in phosphate buffers and cross-contamination during pipetting. Mitigation strategies:

  • Reagent Preparation : Prepare NADH solutions fresh and avoid prolonged exposure to light .
  • Plate Handling : Use low-evaporation plates and seal covers during incubation to prevent volume loss .
  • Quality Control : Include internal standards (e.g., recombinant GAPDH) in each assay run to detect batch-to-batch variability .

Q. What experimental approaches are used to study G3P’s equilibrium dynamics in coupled metabolic reactions?

Equilibrium studies often employ nuclear magnetic resonance (NMR) or stopped-flow spectroscopy to monitor real-time changes. For example, the equilibrium ratio [3-phosphoglycerate]/[G3P][3\text{-phosphoglycerate}]/[G3P] in glycolysis is maintained at ~55.5 under physiological conditions, influenced by ATP/ADP ratios and redox states . Key steps:

  • Kinetic Modeling : Use computational tools (e.g., COPASI) to simulate reaction networks and predict equilibrium shifts under varying ATP/NADH levels .
  • Enzyme Coupling : Link G3P metabolism to auxiliary systems (e.g., lactate dehydrogenase) to amplify detectable signals .

Methodological Recommendations

  • Data Validation : Cross-reference findings with orthogonal methods (e.g., enzymatic assays vs. transcriptomics) to confirm G3P-related pathway activity .
  • Literature Comparison : Systematically compare results with prior studies using tools like PRISMA guidelines to identify contextual factors (e.g., species or cell type differences) .
  • Limitations Reporting : Document assay sensitivity thresholds (e.g., lower detection limits for NADH) and potential confounding variables (e.g., oxidative stress in cell cultures) .

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Reactant of Route 1
Glyceraldehyde 3-phosphate
Reactant of Route 2
Glyceraldehyde 3-phosphate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.